molecular formula C15H10ClFN2O2 B5809585 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No. B5809585
M. Wt: 304.70 g/mol
InChI Key: AUMXZTFQXMRDHX-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide, also known as CFTR corrector, is a compound that has been extensively studied for its potential in treating cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR correctors are compounds that help restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide involves the binding of the compound to the N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide protein, which helps correct the folding and trafficking of the protein to the cell membrane. This results in an increase in the number of functional N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide channels on the cell surface, which can improve ion transport and reduce mucus accumulation in the lungs.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide can improve N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide function in CF patients. This can lead to improved lung function, reduced frequency and severity of respiratory infections, and improved quality of life. The compound has also been shown to have minimal toxicity and is well-tolerated in patients.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide in lab experiments include its well-established synthesis method, its ability to improve N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide function, and its minimal toxicity. The limitations include the need for further studies to determine the optimal dosage and treatment duration, as well as the need for additional research to fully understand the compound's mechanism of action.

Future Directions

There are several future directions for the research of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide. These include:
1. Further studies to determine the optimal dosage and treatment duration in CF patients.
2. Studies to determine the long-term safety and efficacy of the compound.
3. Development of new N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide correctors that can improve upon the efficacy and safety of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide.
4. Investigation of the compound's potential in treating other diseases that involve defective protein folding and trafficking.
5. Development of new methods for synthesizing the compound that are more efficient and cost-effective.
Conclusion:
In conclusion, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide has shown great promise in treating CF by improving N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide function. The compound has a well-established synthesis method, minimal toxicity, and is well-tolerated in patients. However, further studies are needed to determine the optimal dosage and treatment duration, as well as to fully understand the compound's mechanism of action. The future directions for research include developing new N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide correctors, investigating the compound's potential in treating other diseases, and developing more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide involves the reaction of 2-chloro-4-fluoroaniline with 2-hydroxybenzaldehyde in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with acetic acid to obtain the final product. The synthesis of this compound has been reported in several research articles and is well-established.

Scientific Research Applications

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide has been extensively studied for its potential in treating CF. CF patients have a defective N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide protein, which leads to the accumulation of mucus in the lungs and other organs. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide correctors, such as N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide, help restore the function of the N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide protein, which can improve lung function and reduce the frequency and severity of respiratory infections.

properties

IUPAC Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2/c1-8(20)18-10-3-5-14-13(7-10)19-15(21-14)11-4-2-9(17)6-12(11)16/h2-7H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMXZTFQXMRDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5713636

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